1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea
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Overview
Description
This would include the IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve studying the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including its reactivity and stability.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Antioxidant and Antibacterial Properties
Compounds structurally similar to 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea have shown potential in antioxidant and antibacterial applications. A study focusing on phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid revealed significant chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals. Moreover, some compounds demonstrated equipotency to ampicillin against various bacteria, including Enterococcus sp and Staphylococcus aureus, indicating a promising route for the development of new antibiotics or antiseptic agents (Shankerrao et al., 2013).
Mechanistic Insights in Bioconjugation
The compound's structural components have been used to study the mechanism of amide formation in bioconjugation processes. Research utilizing carbodiimide (a moiety present in 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea) explored the reaction dynamics between carboxylic acids and amines in aqueous media, contributing to a better understanding of chemical bonding in biochemical and pharmaceutical applications (Nakajima & Ikada, 1995).
Anticancer Potential
Certain urea derivatives structurally related to the compound have been investigated for their anticancer properties. For instance, 1-aryl-3-(2-chloroethyl) ureas exhibited cytotoxic effects on human adenocarcinoma cells in vitro, indicating the potential therapeutic value of these compounds in cancer treatment (Gaudreault et al., 1988).
Nonpeptide Agonist Discovery
Research has identified nonpeptidic agonists structurally related to 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea, which can serve as pharmacological research tools or potential drug leads. For example, the discovery of a nonpeptidic agonist of the urotensin-II receptor opens up new avenues for therapeutic interventions in diseases where this receptor plays a critical role (Croston et al., 2002).
Safety And Hazards
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Future Directions
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Unfortunately, without specific information on the compound you mentioned, I’m unable to provide a detailed analysis. I would recommend consulting scientific literature or databases for more information. If the compound is novel or less-studied, it may be necessary to conduct original research to learn more about it. Please note that handling chemical substances should always be done by trained professionals following appropriate safety protocols.
properties
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-[(4-chlorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-24(2)17(19-11-15-5-3-4-6-18(15)26-19)13-23-20(25)22-12-14-7-9-16(21)10-8-14/h3-11,17H,12-13H2,1-2H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKWGAQMJUDNQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NCC1=CC=C(C=C1)Cl)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea |
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